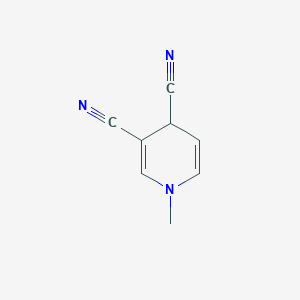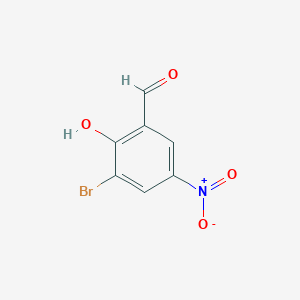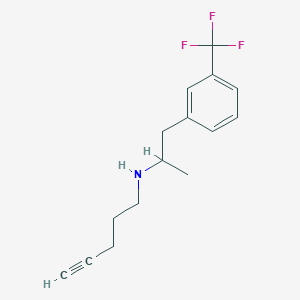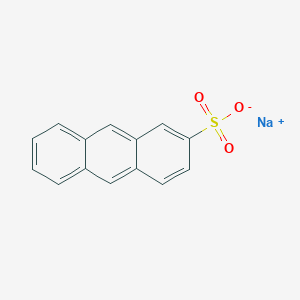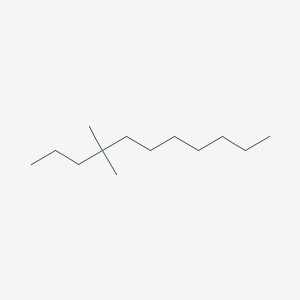
4,4-Dimethylundecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethylundecane is a hydrocarbon compound with the molecular formula C13H28. It is a colorless liquid that is commonly used in scientific research for its unique properties. This compound is synthesized using various methods, and it has a wide range of applications in different fields.
Wirkmechanismus
The mechanism of action of 4,4-Dimethylundecane is not fully understood. However, it is believed that it interacts with the hydrophobic regions of the cell membrane, leading to changes in the membrane structure and function. This interaction may also affect the activity of various enzymes and proteins within the cell.
Biochemical and Physiological Effects:
4,4-Dimethylundecane has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,4-Dimethylundecane in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, its main limitation is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the use of 4,4-Dimethylundecane in scientific research. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the study of its potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of new materials. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
4,4-Dimethylundecane can be synthesized using different methods. One of the most common methods is the catalytic hydrogenation of 4,4-Dimethyl-1-undecene, which is obtained from the reaction of 1-Decene and formaldehyde. Another method involves the reduction of 4,4-Dimethyl-1-undecyne using sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethylundecane is widely used in scientific research due to its unique properties. It is used as a standard reference material for gas chromatography and mass spectrometry. It is also used as a solvent in the synthesis of various organic compounds. Additionally, it is used as a model compound for studying the properties of hydrocarbons and their derivatives.
Eigenschaften
CAS-Nummer |
17312-68-4 |
|---|---|
Molekularformel |
C13H28 |
Molekulargewicht |
184.36 g/mol |
IUPAC-Name |
4,4-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-8-9-10-12-13(3,4)11-6-2/h5-12H2,1-4H3 |
InChI-Schlüssel |
BXVZPIGCIFJGEI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)CCC |
Kanonische SMILES |
CCCCCCCC(C)(C)CCC |
Andere CAS-Nummern |
17312-68-4 |
Synonyme |
4,4-Dimethylundecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




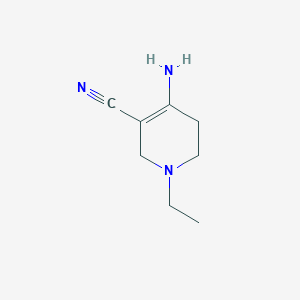

![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
